molecular formula C9H7NO2 B11920853 4-nitro-1H-indene

4-nitro-1H-indene

Cat. No.: B11920853
M. Wt: 161.16 g/mol
InChI Key: UYWPMMCADZIKSA-UHFFFAOYSA-N
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Description

4-Nitro-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The nitro group at the fourth position of the indene ring significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1H-indene typically involves the nitration of indene. One common method is the reaction of indene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the fourth position of the indene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1H-indene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The indene ring can be oxidized to form indanone derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4-amino-1H-indene.

    Substitution: Various substituted indenes depending on the nucleophile used.

    Oxidation: Indanone derivatives.

Scientific Research Applications

Organic Synthesis

4-Nitro-1H-indene serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations:

  • Oxidation : It can be oxidized to produce quinones, which are important in various synthetic pathways.
  • Reduction : The nitro group can be reduced to yield amino derivatives, expanding its utility in synthesizing biologically active compounds.
  • Substitution Reactions : Electrophilic substitution reactions can occur at the aromatic ring, facilitating the formation of diverse derivatives.
Reaction TypeMajor Products Formed
OxidationIndane-1,3-dione quinones
Reduction4-Aminoindane-1,3-dione
SubstitutionVarious substituted indane derivatives

Biological Applications

In biological research, this compound is investigated for its potential therapeutic properties:

  • Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes by binding to their active sites. This property is critical for developing drugs targeting metabolic pathways.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit anticancer effects, making them candidates for further pharmacological exploration.

Case studies have demonstrated its efficacy in modulating biochemical pathways relevant to cancer therapy.

Industrial Applications

In industrial settings, this compound is utilized in:

  • Dyes and Pigments Production : Its chemical structure allows for incorporation into dye formulations, enhancing color properties.
  • Pharmaceutical Intermediates : It acts as an intermediate in synthesizing various pharmaceuticals, contributing to drug development processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives. Researchers found that certain modifications of the compound significantly inhibited tumor cell growth in vitro. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme-inhibitory effects of this compound. The study revealed that it effectively inhibited cyclooxygenase enzymes, which are involved in inflammatory processes. This finding suggests potential applications in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-nitro-1H-indene and its derivatives depends on the specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

    Indene: The parent compound without the nitro group.

    4-Amino-1H-indene: The reduced form of 4-nitro-1H-indene.

    Indanone Derivatives: Oxidized forms of indene.

Uniqueness: this compound is unique due to the presence of the nitro group, which significantly alters its reactivity and potential applications compared to its parent compound, indene. The nitro group introduces electron-withdrawing effects, making the compound more susceptible to nucleophilic substitution and reduction reactions.

Biological Activity

4-Nitro-1H-indene is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound features a nitro group (-NO₂) attached to an indene structure, which influences its reactivity and biological interactions. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular targets. This interaction may inhibit enzymes or disrupt cellular processes, contributing to the compound's biological effects .

Key Reactions

  • Reduction : The nitro group can be reduced to an amino group, which may enhance biological activity.
  • Substitution : The compound can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation : The indene ring can be oxidized to form derivatives like indanones, which may exhibit different biological properties.

Biological Activities

This compound and its derivatives have been studied for a range of biological activities:

  • Anticancer Activity : Some derivatives have shown promising antiproliferative effects against cancer cell lines. For instance, compounds derived from the indene structure were evaluated for their ability to bind to retinoic acid receptors and induce differentiation in leukemia cells .
  • Antimicrobial Properties : Nitro compounds are known for their broad-spectrum antimicrobial activity. Research indicates that nitro groups can trigger redox reactions in microbial cells, leading to toxicity and cell death. This mechanism is particularly relevant for treating infections caused by resistant bacteria .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated potential as anti-inflammatory agents by inhibiting key enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Indene Derivatives as RARα Agonists : A study synthesized various indene derivatives, including this compound, assessing their binding affinity to retinoic acid receptors. Compounds exhibited moderate binding and significant antiproliferative activity against leukemia cells, suggesting their potential as therapeutic agents in cancer treatment .
  • Antimicrobial Activity Assessment : Research highlighted the effectiveness of nitro compounds against pathogens like H. pylori and M. tuberculosis. The presence of the nitro group was crucial for enhancing antimicrobial efficacy through redox mechanisms .
  • Quantitative Structure-Activity Relationship (QSAR) Analysis : A study applied 4D-QSAR analysis to assess the relationship between chemical structure and biological activity in derivatives of indanones, providing insights into how structural modifications influence efficacy against specific cell lines .

Data Summary

Biological ActivityDescriptionReferences
AnticancerInduces differentiation in leukemia cells; moderate binding to RARα receptors
AntimicrobialEffective against H. pylori and M. tuberculosis through redox mechanisms
Anti-inflammatoryInhibits enzymes related to inflammatory pathways

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

4-nitro-1H-indene

InChI

InChI=1S/C9H7NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6H,3H2

InChI Key

UYWPMMCADZIKSA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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